Cas no 92829-34-0 (4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

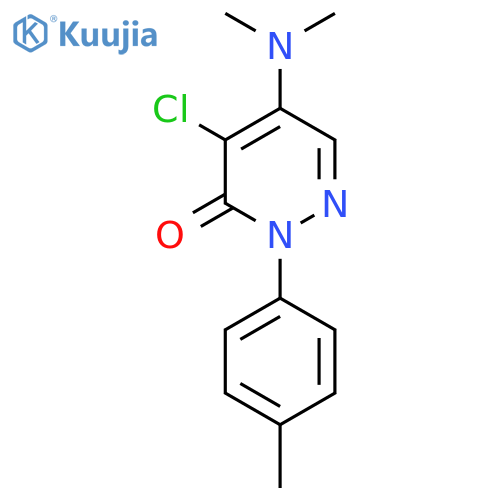

92829-34-0 structure

商品名:4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone

CAS番号:92829-34-0

MF:C13H14ClN3O

メガワット:263.722761631012

MDL:MFCD02083235

CID:5027391

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 化学的及び物理的性質

名前と識別子

-

- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone

- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone

- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

- Oprea1_740909

- MLS000326995

- HMS2310I11

- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)pyridazin-3-one

- SMR000179585

- Q27191096

- 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone

-

- MDL: MFCD02083235

- インチ: 1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3

- InChIKey: IOQRBNSNIRQGRR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(N(C2C=CC(C)=CC=2)N=CC=1N(C)C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 395

- トポロジー分子極性表面積: 35.9

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-1mg |

4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |

92829-34-0 | 98% | 1mg |

¥509.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-10mg |

4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |

92829-34-0 | 98% | 10mg |

¥934.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-5mg |

4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |

92829-34-0 | 98% | 5mg |

¥672.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-2mg |

4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |

92829-34-0 | 98% | 2mg |

¥619.00 | 2024-04-25 | |

| abcr | AB297412-100mg |

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |

92829-34-0 | 100mg |

€283.50 | 2025-02-17 | ||

| abcr | AB297412-100 mg |

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |

92829-34-0 | 100 mg |

€221.50 | 2023-07-20 |

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

92829-34-0 (4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92829-34-0)4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone

清らかである:99%

はかる:1g

価格 ($):315.0